molecular formula C42H34Cl2O6 B13753314 8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben

8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben

Cat. No.: B13753314
M. Wt: 705.6 g/mol
InChI Key: XQZYMNDMSGJMTO-UHFFFAOYSA-M
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Description

The compound 8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted cyclohexene ring and a benzo[a]xanthene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben typically involves multiple steps, including the formation of the benzo[a]xanthene core and the subsequent functionalization of the cyclohexene ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben: has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or inducing changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
  • 8-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine

Uniqueness

The uniqueness of 8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C42H34Cl2O6

Molecular Weight

705.6 g/mol

IUPAC Name

8-[(Z)-[2-chloro-3-[(E)-10,11-dihydro-9H-benzo[a]xanthen-7-ium-8-ylidenemethyl]cyclohex-2-en-1-ylidene]methyl]-10,11-dihydro-9H-benzo[a]xanthene;perchlorate

InChI

InChI=1S/C42H34ClO2.ClHO4/c43-40-28(22-30-12-6-14-32-24-36-34-16-3-1-8-26(34)18-20-38(36)44-41(30)32)10-5-11-29(40)23-31-13-7-15-33-25-37-35-17-4-2-9-27(35)19-21-39(37)45-42(31)33;2-1(3,4)5/h1-4,8-9,16-25H,5-7,10-15H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

XQZYMNDMSGJMTO-UHFFFAOYSA-M

Isomeric SMILES

C1CC2=CC3=C(C=CC4=CC=CC=C43)[O+]=C2/C(=C/C5=C(/C(=C\C6=C7C(=CC8=C(O7)C=CC9=CC=CC=C98)CCC6)/CCC5)Cl)/C1.[O-]Cl(=O)(=O)=O

Canonical SMILES

C1CC2=CC3=C(C=CC4=CC=CC=C43)[O+]=C2C(=CC5=C(C(=CC6=C7C(=CC8=C(O7)C=CC9=CC=CC=C98)CCC6)CCC5)Cl)C1.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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